4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde
Overview
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde is a complex organic compound characterized by its star-shaped, fully conjugated molecular structure. This compound consists of three 4-formylphenylethynyl functional groups attached to the meta positions of a central benzene ring.
Mechanism of Action
Target of Action
It is known that similar compounds, such as viologens, interact with various biological targets due to their peculiar redox and charge transfer properties .
Mode of Action
It is known that similar compounds, such as viologens, can be reduced through a one-electron process to the corresponding radical cation first and then to the neutral form . This reduction is reversible, and the three redox states are all stable .
Biochemical Pathways
Similar compounds, such as viologens, have been known to act as electron acceptors and form charge transfer complexes .
Result of Action
Similar compounds, such as viologens, are known to exhibit different colors in their different redox states .
Action Environment
Similar compounds, such as viologens, have been known to exhibit electrochromism, a property that could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde typically involves the Sonogashira coupling reaction. This reaction is carried out under an inert atmosphere using a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents and elevated temperatures to ensure the efficient formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide: Contains pyridinium rings instead of aldehyde groups
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde is unique due to its combination of aldehyde functional groups and ethynyl linkages, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring precise electronic characteristics .
Properties
IUPAC Name |
4-[2-[3,5-bis[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18O3/c34-22-28-10-1-25(2-11-28)7-16-31-19-32(17-8-26-3-12-29(23-35)13-4-26)21-33(20-31)18-9-27-5-14-30(24-36)15-6-27/h1-6,10-15,19-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZINMBNWLMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C=O)C#CC4=CC=C(C=C4)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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